molecular formula C8H6N2O2 B3360171 5-Methyl-1h-indazole-4,7-dione CAS No. 88522-63-8

5-Methyl-1h-indazole-4,7-dione

Cat. No.: B3360171
CAS No.: 88522-63-8
M. Wt: 162.15 g/mol
InChI Key: ACXBJVDUHIECQU-UHFFFAOYSA-N
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Description

5-Methyl-1H-indazole-4,7-dione is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The compound’s structure consists of a benzene ring fused to a pyrazole ring, with a methyl group at the 5-position and keto groups at the 4 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-indazole-4,7-dione typically involves the oxidation of 5-methyl-1H-indazole. One common method includes dissolving 7-amino-1H-indazole in water and sulfuric acid, followed by the careful addition of powdered potassium dichromate at 0°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex structures.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles in the presence of a base.

Major Products:

    Oxidation: More oxidized indazole derivatives.

    Reduction: Hydroxylated indazole derivatives.

    Substitution: Functionalized indazole derivatives with different substituents at the 5-position.

Scientific Research Applications

5-Methyl-1H-indazole-4,7-dione has been studied for its potential as a bromodomain inhibitor, particularly targeting bromodomain-containing protein 4 (BRD4). This protein is involved in the regulation of gene expression and has been linked to cancer proliferation . The compound’s derivatives have shown promising results in reducing tumor size in vivo, making it a potential candidate for cancer therapy.

In addition to its medicinal applications, this compound is also used in chemical research for the development of new synthetic methodologies and the study of heterocyclic chemistry.

Mechanism of Action

The mechanism of action of 5-Methyl-1H-indazole-4,7-dione involves its interaction with bromodomain-containing proteins, particularly BRD4. By inhibiting the binding of BRD4 to acetylated histone peptides, the compound disrupts the formation of transcriptional complexes, thereby reducing the expression of oncogenes such as c-Myc . This inhibition leads to decreased cancer cell proliferation and tumor growth.

Comparison with Similar Compounds

    1H-indazole-4,7-dione: Lacks the methyl group at the 5-position.

    5-Chloro-1H-indazole-4,7-dione: Contains a chlorine atom instead of a methyl group at the 5-position.

    5-Methyl-1H-indazole-3-carboxylic acid: Has a carboxylic acid group at the 3-position instead of keto groups at the 4 and 7 positions.

Uniqueness: 5-Methyl-1H-indazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the keto groups at the 4 and 7 positions make it a valuable scaffold for the development of novel therapeutic agents, particularly in cancer research.

Properties

IUPAC Name

5-methyl-1H-indazole-4,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-4-2-6(11)7-5(8(4)12)3-9-10-7/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXBJVDUHIECQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C1=O)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008209
Record name 5-Methyl-2H-indazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88522-63-8
Record name NSC100408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2H-indazole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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